![molecular formula C15H17N5O2 B2427450 N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 732270-08-5](/img/structure/B2427450.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 223.2683 .Scientific Research Applications
- Piritrexim , a compound structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has shown good antitumor effects on carcinosarcoma in rats . Further research could explore the potential of our compound in inhibiting tumor growth.
- Most synthesized derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit potent antibacterial activity against Streptococcus pneumoniae . Some compounds have a minimum inhibitory concentration (MIC) as low as 0.125 g/mL, comparable to rifampin but eightfold stronger than vancomycin . Investigating the mechanism behind this antibacterial activity is crucial.
- A patent application suggests that N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be useful in preparing medicines to resist Alzheimer’s disease . Investigating its neuroprotective properties and interactions with relevant targets is essential.
- Computational tools like Molsoft can validate the biochemical properties of our compound . These properties include solubility, lipophilicity, and pharmacokinetic parameters, which impact drug development.
Antitumor Effects
Antibacterial Activity
Alzheimer’s Disease Research
Biochemical Properties
Mechanism of Action
Target of Action
Similar compounds like pyrido[2,3-d]pyrimidine derivatives are known to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Pharmacokinetics
Its lipophilic nature, suggested by its structural similarity to other compounds, may allow it to easily diffuse into cells .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it may be stable in both aqueous and non-aqueous environments . .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-21-12-4-3-10(7-13(12)22-2)5-6-16-14-11-8-19-20-15(11)18-9-17-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYVSROQJPAESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=NN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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